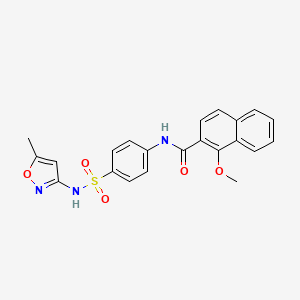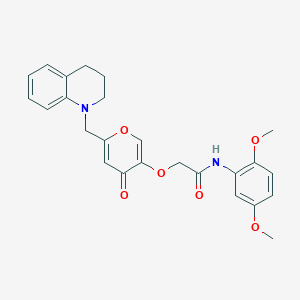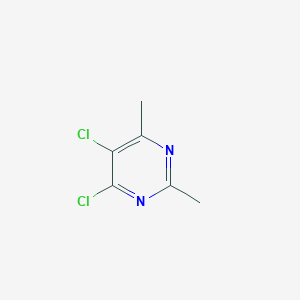
4,5-二氯-2,6-二甲基嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-2,6-dimethylpyrimidine is a heterocyclic compound belonging to the family of pyrimidines. It is characterized by the presence of two chlorine atoms at the 4th and 5th positions and two methyl groups at the 2nd and 6th positions on the pyrimidine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
科学研究应用
4,5-Dichloro-2,6-dimethylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
4,5-Dichloro-2,6-dimethylpyrimidine is a pyrimidine derivative. Pyrimidine derivatives are known to be involved in a wide range of biochemical processes. They often serve as precursors for the synthesis of various heterocyclic compounds . .
Mode of Action
The compound is known to undergo aromatic nucleophilic substitution reactions . It can react with different nucleophiles, leading to the formation of various pyrimidine-based compounds . This interaction with its targets can lead to changes in the chemical structure and properties of the resulting compounds .
Biochemical Pathways
It’s known that pyrimidine derivatives can be involved in various biochemical pathways due to their role as precursors in the synthesis of various heterocyclic compounds .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound can be well-absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting its bioavailability .
Result of Action
Given its role as a precursor in the synthesis of various heterocyclic compounds, it can be inferred that the compound may contribute to the formation of these compounds, which can have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,5-Dichloro-2,6-dimethylpyrimidine. For instance, the compound’s reactions with different nucleophiles can be influenced by factors such as temperature, pH, and the presence of other chemicals . .
生化分析
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the pyrimidine derivative and the biomolecules it interacts with .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2,6-dimethylpyrimidine typically involves the chlorination of 2,6-dimethylpyrimidine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 2,6-dimethylpyrimidine is treated with thionyl chloride, resulting in the formation of 4,5-Dichloro-2,6-dimethylpyrimidine .
Industrial Production Methods: Industrial production of 4,5-Dichloro-2,6-dimethylpyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The chlorination reaction is carefully controlled to minimize by-products and maximize the efficiency of the process .
化学反应分析
Types of Reactions: 4,5-Dichloro-2,6-dimethylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 5th positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while reactions with thiols can produce thiopyrimidine derivatives .
相似化合物的比较
2,4-Dichloro-6-methylpyrimidine: Similar in structure but with chlorine atoms at the 2nd and 4th positions and a methyl group at the 6th position.
4,6-Dichloropyrimidine: Contains chlorine atoms at the 4th and 6th positions without methyl groups.
2,4-Dichloro-5-methylpyrimidine: Chlorine atoms at the 2nd and 4th positions with a methyl group at the 5th position.
Uniqueness: 4,5-Dichloro-2,6-dimethylpyrimidine is unique due to the specific positioning of its chlorine atoms and methyl groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
4,5-dichloro-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-5(7)6(8)10-4(2)9-3/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOLCOMAZNJNON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3-bromophenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B2364162.png)
![tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2364163.png)
![Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2364164.png)
![Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2364165.png)
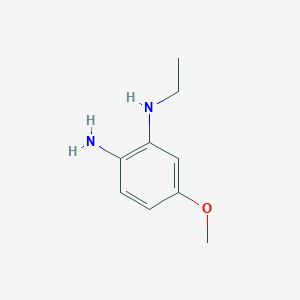
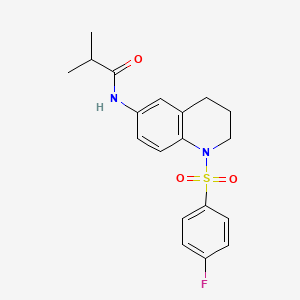
![3-(4-methoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2364171.png)
![3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2364172.png)
![6-butyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2364173.png)
![1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2364174.png)
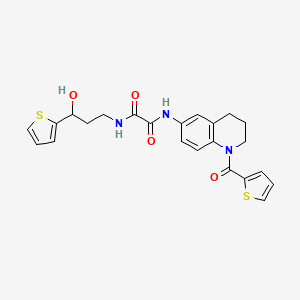
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-morpholinoethyl)propanamide](/img/structure/B2364182.png)
